

Application Notes and Protocols: Methyl 1,3-benzoxazole-5-carboxylate in Drug Discovery

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Compound of Interest

Compound Name: **Methyl 1,3-benzoxazole-5-carboxylate**

Cat. No.: **B1297898**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Methyl 1,3-benzoxazole-5-carboxylate** as a pivotal intermediate in the discovery and development of novel therapeutic agents. This document outlines its synthesis, applications in constructing biologically active molecules, and detailed protocols for its use in the laboratory.

Introduction to Benzoxazoles in Medicinal Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds. Molecules containing the benzoxazole ring system exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Their rigid, planar structure and ability to participate in hydrogen bonding and π - π stacking interactions make them ideal for binding to various biological targets, particularly protein kinases.

Methyl 1,3-benzoxazole-5-carboxylate, a key building block, provides a versatile platform for the synthesis of a diverse library of compounds. The ester functionality at the 5-position can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Application in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzoxazole core has been successfully utilized in the design of potent and selective inhibitors of several important kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been developed as potent VEGFR-2 inhibitors.

c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers, promoting tumor growth, invasion, and metastasis. Benzoxazole-containing compounds have shown promise as dual inhibitors of both VEGFR-2 and c-Met.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Novel benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase.[\[1\]](#)

Quantitative Data on Benzoxazole-Based Kinase Inhibitors

The following tables summarize the *in vitro* biological activity of various benzoxazole derivatives as kinase inhibitors.

Table 1: VEGFR-2 and c-Met Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives[\[2\]](#)
[\[3\]](#)

Compound	VEGFR-2 IC ₅₀ (μM)	c-Met IC ₅₀ (μM)
5a	0.145	1.382
5g	-	-
5h	-	-
11a	0.082	0.280
11b	0.145	1.885
Sorafenib	-	-
Staurosporine	-	-

Table 2: Antiproliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines[4][5][6]

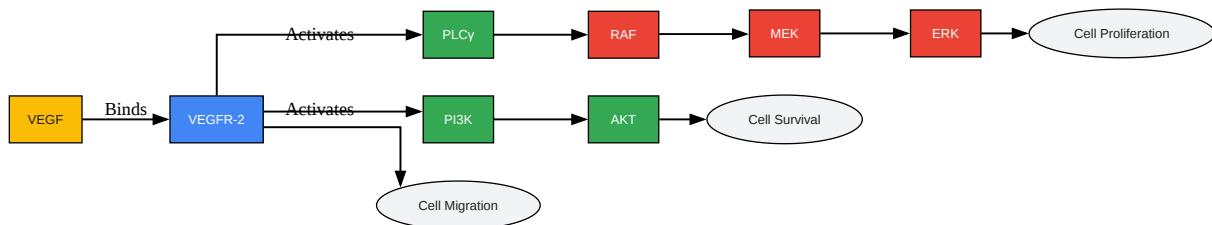
Compound	Cell Line	IC ₅₀ (μM)
14b	MCF-7	4.75
14b	HepG2	4.61
14i	HepG2	3.22
14l	MCF-7	6.87
14l	HepG2	6.70
14o	-	-
Sorafenib	HepG2	5.57
Sorafenib	MCF-7	6.46

Table 3: Aurora A and B Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[7]

Compound	Aurora A IC ₅₀ (μM)	Aurora B IC ₅₀ (μM)
28a	-	-
28b	0.075	4.12
28c	-	-
40f	0.015	3.05

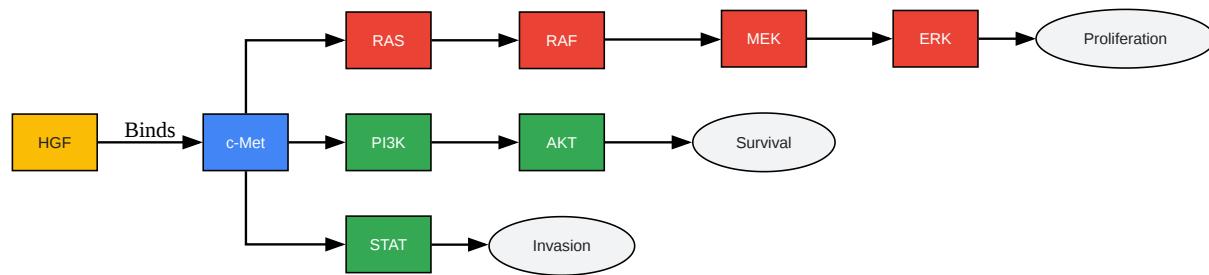
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by benzoxazole-based kinase inhibitors.

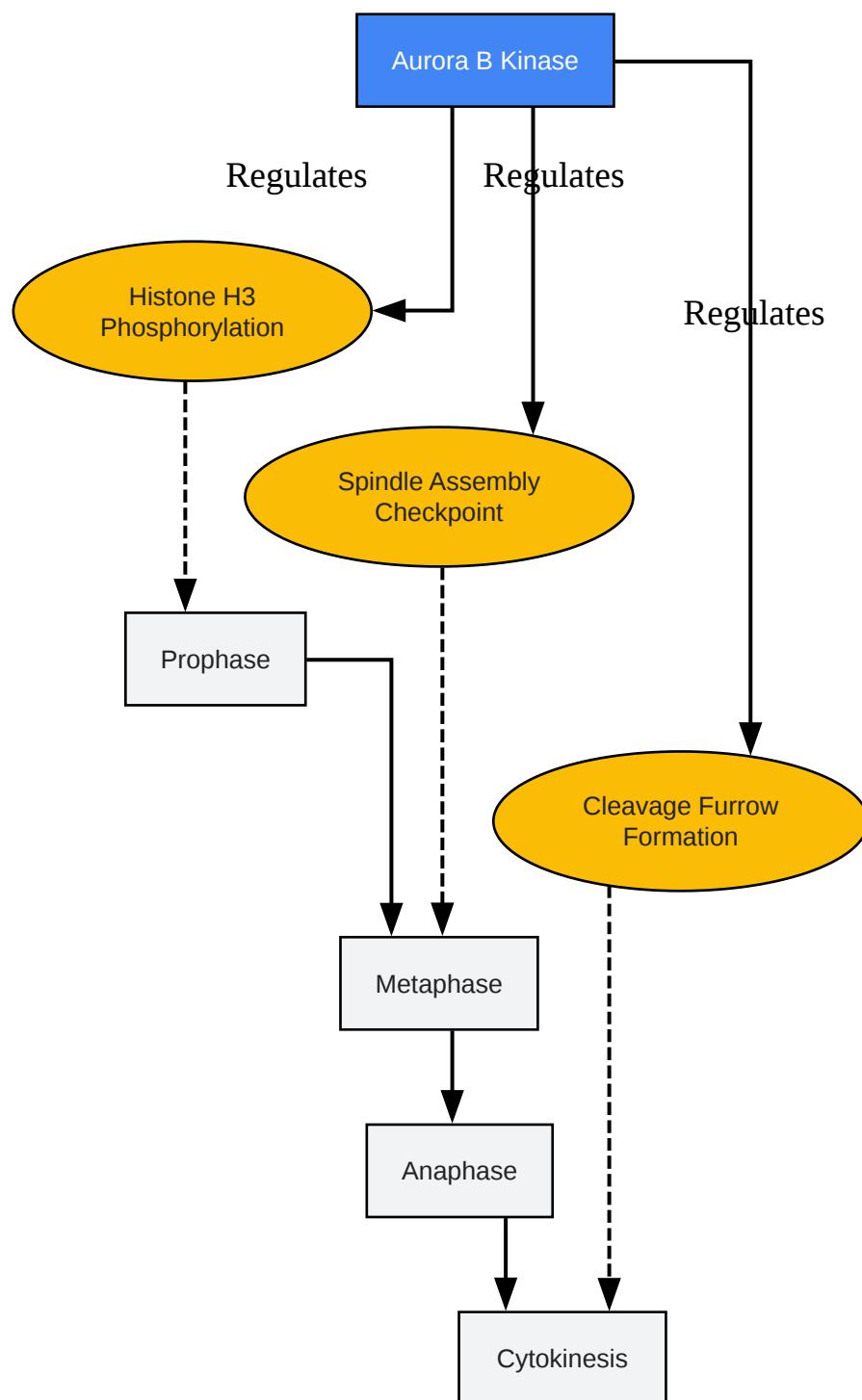


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VEGFR-2 Signaling Pathway

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c-Met Signaling Pathway



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Role of Aurora B Kinase in Mitosis

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,3-benzoxazole-5-carboxylate

This protocol describes a plausible method for the synthesis of **Methyl 1,3-benzoxazole-5-carboxylate** from the commercially available starting material, methyl 3-amino-4-hydroxybenzoate. The reaction involves a cyclization with triethyl orthoformate.

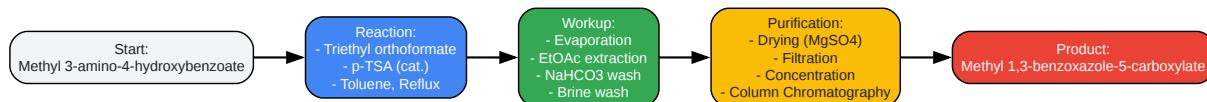
Materials:

- Methyl 3-amino-4-hydroxybenzoate
- Triethyl orthoformate
- p-Toluenesulfonic acid (catalytic amount)
- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford **Methyl 1,3-benzoxazole-5-carboxylate**.



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Synthesis Workflow

Protocol 2: Synthesis of a Benzoxazole-based Kinase Inhibitor Intermediate

This protocol outlines the hydrolysis of **Methyl 1,3-benzoxazole-5-carboxylate** to its corresponding carboxylic acid, a key intermediate for amide coupling reactions in the synthesis of kinase inhibitors.

Materials:

- Methyl 1,3-benzoxazole-5-carboxylate**
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water

- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve **Methyl 1,3-benzoxazole-5-carboxylate** (1.0 eq) in a mixture of THF and water.
- Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
- Remove the THF under reduced pressure.
- Acidify the aqueous residue to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-benzoxazole-5-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol describes a general procedure for the amide coupling of 1,3-benzoxazole-5-carboxylic acid with an appropriate amine to generate a benzoxazole-based kinase inhibitor scaffold.

Materials:

- 1,3-benzoxazole-5-carboxylic acid
- Amine of choice (e.g., 4-(4-aminopiperidin-1-yl)benzonitrile)

- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 1,3-benzoxazole-5-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final compound.

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